![molecular formula C9H13NNaO2P B7823174 Sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate](/img/structure/B7823174.png)
Sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate: is an organophosphorus compound that features a phosphinic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate typically involves the reaction of [2-Methyl-4-(dimethylamino)phenyl]phosphinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt. The general reaction can be represented as follows:
[2-Methyl-4-(dimethylamino)phenyl]phosphinic acid+NaOH→[2-Methyl-4-(dimethylamino)phenyl]phosphinic acid sodium salt+H2O
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phosphinic acid group is oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form stable complexes with metal ions.
- Employed in the synthesis of organophosphorus compounds.
Biology:
- Investigated for its potential as a bioactive compound in medicinal chemistry.
- Studied for its interactions with biological molecules and potential therapeutic applications.
Medicine:
- Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate involves its interaction with specific molecular targets. The phosphinic acid group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The aromatic ring and dimethylamino group contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
- [4-(Dimethylamino)-2-methylphenyl]phosphinic acid sodium salt
- [4-(Dimethylamino)-2-methylphenyl]phosphonic acid sodium salt
Comparison:
- Sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate is unique due to the position of the methyl and dimethylamino groups on the aromatic ring, which influences its reactivity and binding properties.
- Similar compounds may have different substitution patterns or functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NO2P.Na/c1-7-6-8(10(2)3)4-5-9(7)13(11)12;/h4-6,13H,1-3H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDKCTURAUQAGE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)P(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NNaO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
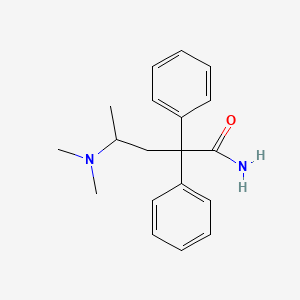
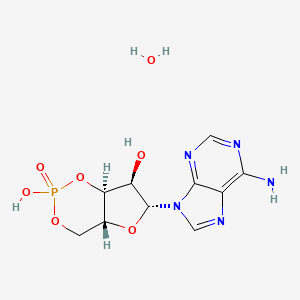
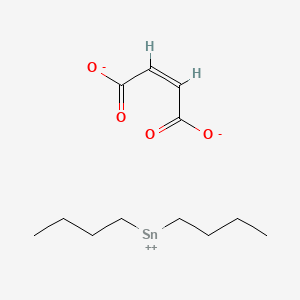
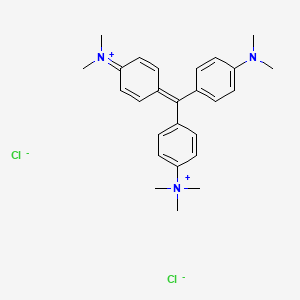
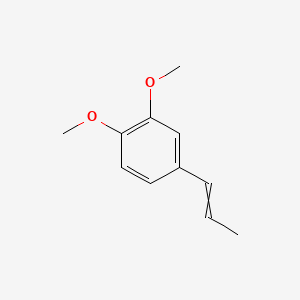
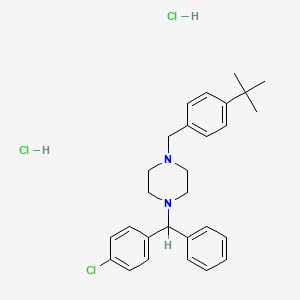
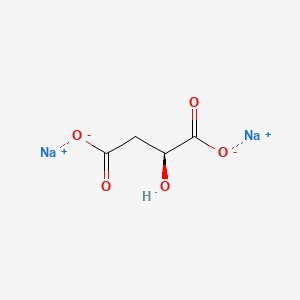
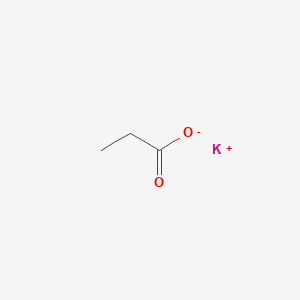

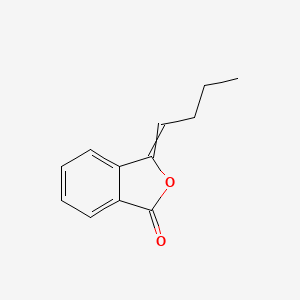
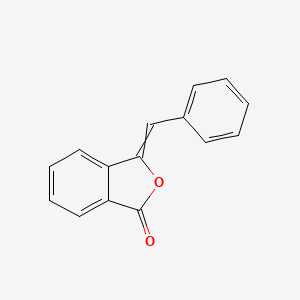
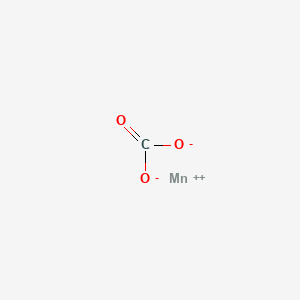
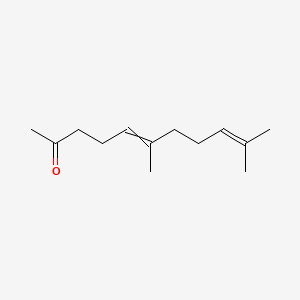
![sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate](/img/structure/B7823198.png)
